

N-Allyl-4-chloroaniline: A Versatile Building Block in Medicinal Chemistry

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Compound of Interest

Compound Name: *N-Allyl-4-chloroaniline*

Cat. No.: B079950

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allyl-4-chloroaniline is a key intermediate in the synthesis of a variety of heterocyclic compounds, most notably indole derivatives. The presence of the allyl group and the chloro-substituted aromatic ring provides two reactive centers for facile chemical modifications, making it a valuable scaffold in medicinal chemistry. The resulting indole core, particularly the 6-chloroindole moiety, is a privileged structure found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. This document provides an overview of the applications of **N-Allyl-4-chloroaniline** in the synthesis of bioactive molecules, detailed experimental protocols, and insights into their mechanisms of action.

Applications in Medicinal Chemistry

Derivatives synthesized from **N-Allyl-4-chloroaniline** have shown significant potential in various therapeutic areas, primarily as anticancer and antimicrobial agents. The 6-chloroindole scaffold, directly accessible from **N-Allyl-4-chloroaniline**, is a recurring motif in compounds with potent biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chloroindole derivatives. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines. The mechanism of action for many of these indole-based anticancer agents involves the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Antimicrobial Activity

Chloroindoles have also demonstrated promising activity against various pathogenic microbes. They have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][3] The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt microbial membranes, inhibit essential enzymes, or interfere with biofilm formation.[2][3][4]

Quantitative Biological Data

The following tables summarize the reported biological activities of various 6-chloroindole derivatives, which are structurally related to compounds that can be synthesized from **N-Allyl-4-chloroaniline**.

Table 1: Anticancer Activity of 6-Chloroindole Derivatives

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
6-chloro-indole-sulfonamide	MOLT-3 (Leukemia)	46.23	[1]
6-chloro-indole-sulfonamide	HepG2 (Liver)	69.68	[1]
6-chloro-indole-sulfonamide	A549 (Lung)	71.68	[1]
E-3-(2-chloro-5-methoxy-6-methyl-3-indolylmethylene)-1,3-dihydroindol-2-one	Various (NCI-60 panel)	Growth inhibitor more potent than vincristine	[5]

Table 2: Antimicrobial Activity of Chloroindoles

Compound	Microorganism	MIC (µg/mL)	Reference
6-chloroindole	Vibrio parahaemolyticus	>50	[2][3]
4-chloroindole	Vibrio parahaemolyticus	50	[2][3]
5-chloroindole	Vibrio parahaemolyticus	50	[2][3]
4-chloroindole	Uropathogenic Escherichia coli	75	[4]
5-chloroindole	Uropathogenic Escherichia coli	75	[4]
5-chloro-2-methylindole	Uropathogenic Escherichia coli	75	[4]

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-methylindole from N-Allyl-4-chloroaniline via Heck-type Cyclization

This protocol describes a representative method for the synthesis of a 6-chloroindole derivative from **N-Allyl-4-chloroaniline** using a palladium-catalyzed intramolecular Heck-type cyclization.

Materials:

- **N-Allyl-4-chloroaniline**
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Sodium carbonate (Na₂CO₃)

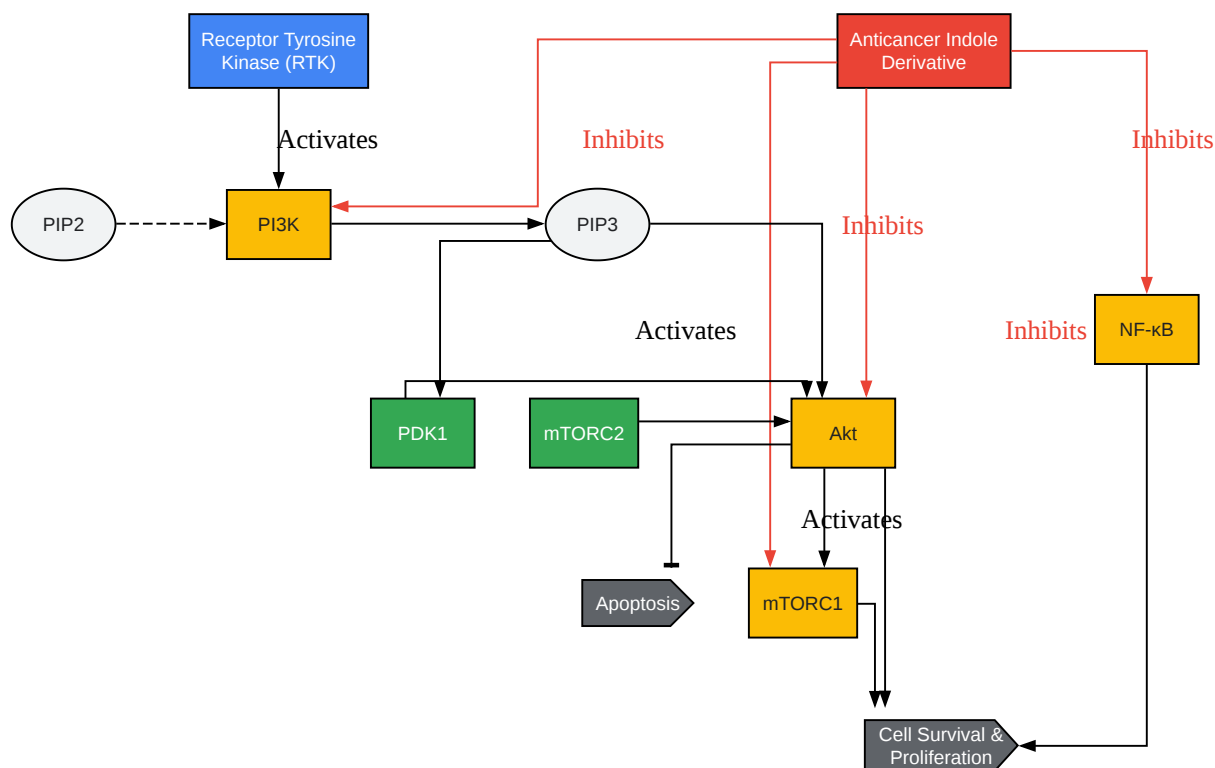
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- To a solution of **N-Allyl-4-chloroaniline** (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and sodium carbonate (2.0 mmol).
- Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
- Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired 6-chloro-2-methylindole.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Visualizations

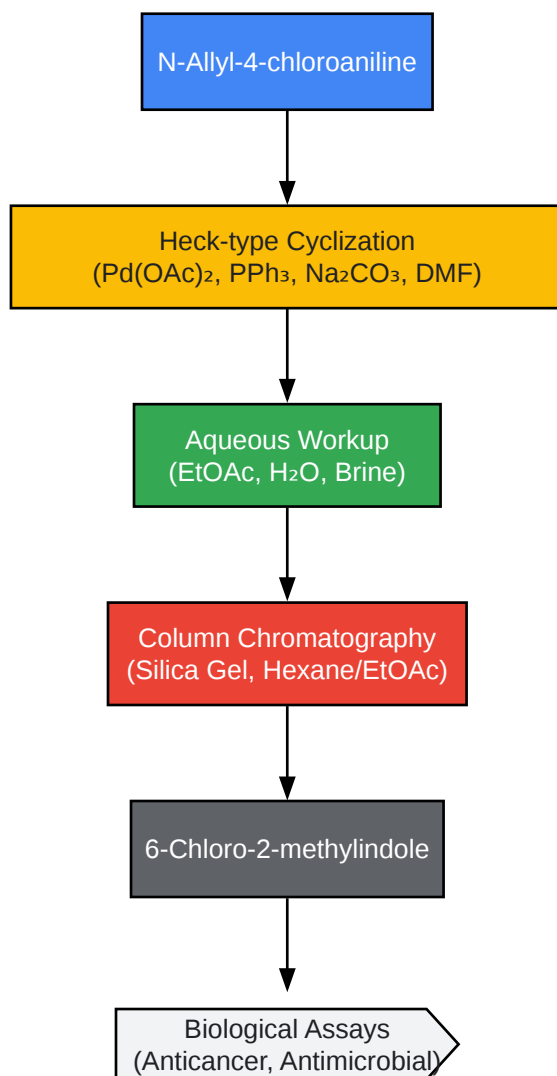
Signaling Pathway



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Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by anticancer indole derivatives.

Experimental Workflow



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Caption: General workflow for the synthesis and biological evaluation of 6-chloroindoles.

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